molecular formula C12H21ClN2O3 B2656734 tert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate CAS No. 1312455-25-6

tert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2656734
CAS No.: 1312455-25-6
M. Wt: 276.76
InChI Key: KVSZSDVGFRPYCD-UHFFFAOYSA-N
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Description

tert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protective group and a 2-chloroacetamido side chain. Its molecular formula is C₁₁H₁₉ClN₂O₃, with a molecular weight of 262.73 g/mol . The chloroacetamido group confers electrophilic reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for alkylation reactions or as a precursor to more complex bioactive molecules.

Properties

IUPAC Name

tert-butyl 2-[[(2-chloroacetyl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-4-5-9(15)8-14-10(16)7-13/h9H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSZSDVGFRPYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate, with CAS No. 1312455-25-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₁ClN₂O₃
  • Molecular Weight : 276.76 g/mol
  • MDL No. : MFCD21093032

The compound features a pyrrolidine ring substituted with a chloroacetamido group, which is crucial for its biological activity. The tert-butyl ester enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which plays a vital role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine.

Anticholinesterase Activity

A study highlighted the anticholinesterase activity of related carbamate compounds, which suggests that this compound may also inhibit AChE. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling .

In Vitro Studies

In vitro assays have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticholinesterase activity. For instance, compounds similar to this compound were shown to inhibit AChE with IC50 values in the micromolar range, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Case Studies

  • Neuroprotective Effects : In models of neurodegeneration, compounds with structural similarities to this compound demonstrated neuroprotective effects by mitigating oxidative stress and enhancing neuronal survival .
  • Toxicological Assessments : Toxicological studies have been conducted to evaluate the safety profile of this compound. Preliminary results indicated that while it possesses biological activity, careful consideration of dosage and exposure is necessary to avoid adverse effects common with cholinesterase inhibitors .

Data Tables

Property Value
Molecular FormulaC₁₂H₂₁ClN₂O₃
Molecular Weight276.76 g/mol
AChE Inhibition IC50~10 µM (indicative)

Scientific Research Applications

Pharmaceutical Development

This compound can serve as a precursor in the synthesis of bioactive molecules, particularly in the development of drugs targeting specific receptors. Its structural features allow for modifications that can enhance biological activity or selectivity.

Case Study : Research has indicated that derivatives of pyrrolidine compounds exhibit promising activity against various diseases, including cancer and neurological disorders. The chloroacetamido group may enhance the compound's ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent.

Organic Synthesis

tert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate can be utilized in organic synthesis as a building block for more complex molecules. Its reactivity can be harnessed in coupling reactions, enabling the formation of larger molecular frameworks.

Example Applications :

  • Peptide Synthesis : The compound can be used to introduce specific amino acid functionalities into peptide chains, facilitating the design of peptide-based therapeutics.
  • Ligand Development : It can act as a ligand in coordination chemistry, contributing to the development of new catalysts or materials.

Biochemical Studies

The compound's interactions with biological macromolecules make it suitable for biochemical studies aimed at understanding enzyme mechanisms or protein-ligand interactions.

Research Insight : Studies have shown that pyrrolidine derivatives can inhibit certain enzymes, suggesting that this compound may also exhibit similar inhibitory effects, warranting further investigation into its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomers: tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate

This analogue (CAS: 865432-10-6) shares the same molecular formula (C₁₁H₁₉ClN₂O₃ ) and weight as the target compound but differs in the position of the chloroacetamido group, which is attached to the pyrrolidine ring’s 3-position instead of the 2-position .

  • Synthetic routes may differ due to regioselectivity challenges during functionalization.

Functional Group Variations

(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Used in the synthesis of a complex carboxamide derivative in , this compound replaces the chloroacetamido group with a hydroxymethyl moiety.

  • Key Differences :
    • The hydroxyl group reduces electrophilicity, limiting its utility in alkylation reactions.
    • Stereochemistry (S-configuration) introduces enantioselectivity in downstream applications, such as asymmetric catalysis .
tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate

This derivative (CAS: 259537-91-2) features an azidomethyl group, enabling participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). Unlike the chloroacetamido group, azides offer orthogonal reactivity for bioconjugation or polymer synthesis .

Pyridine-Containing Analogues

and highlight pyridine derivatives with structural similarities:

5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine :

  • The bromo and silyl ether groups increase steric bulk and lipophilicity, impacting solubility and metabolic stability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Reactivity Reference
tert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate Not Provided C₁₁H₁₉ClN₂O₃ Chloroacetamido Alkylation, pharmaceutical intermediates
tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate 865432-10-6 C₁₁H₁₉ClN₂O₃ Chloroacetamido (3-position) Regioselective synthesis
(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate Not Provided C₁₁H₂₁NO₃ Hydroxymethyl Asymmetric synthesis
tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate 259537-91-2 C₁₁H₂₀N₄O₂ Azidomethyl Click chemistry, bioconjugation
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine Not Provided C₂₀H₃₂BrN₂O₂Si Bromo, silyl ether Lipophilic intermediates

Q & A

Q. What are the key steps and intermediates in synthesizing tert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis involves sequential activation and coupling steps:
  • Activation : React the pyrrolidine-carboxylic acid derivative with isobutyl chloroformate and N,N-diisopropylethylamine (DIPEA) in CH₂Cl₂ to form a mixed anhydride intermediate (monitored via LC-MS) .
  • Coupling : Introduce 2-chloroacetamide in the presence of DIPEA. Stir overnight, followed by acidic (0.1 M HCl) and basic (NaHCO₃) washes to remove unreacted reagents.
  • Purification : Use flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) to isolate the product. Yield optimization (~59%) requires precise stoichiometric control of reagents .

Q. How is the compound structurally characterized, and what analytical data are critical?

  • Methodological Answer : Key characterization techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ confirm the pyrrolidine backbone (δ 1.4–1.5 ppm for tert-butyl), chloroacetamido methylene (δ 3.8–4.2 ppm), and carbamate carbonyl (δ 155–160 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula (C₁₂H₂₂ClN₂O₃) with <2 ppm error .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) confirm functional groups .

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

  • Methodological Answer :
  • Solvents : Dichloromethane (CH₂Cl₂) is preferred for anhydride formation due to its low nucleophilicity. Ethyl acetate/hexane mixtures are ideal for chromatography .
  • Temperature : Room temperature (20–25°C) avoids side reactions (e.g., decomposition of chloroacetamide).
  • Moisture Control : Reactions must be conducted under anhydrous conditions to prevent hydrolysis of the chloroacetamido group .

Advanced Research Questions

Q. How can reaction yields be improved, and what factors contribute to low purity?

  • Methodological Answer :
  • Yield Optimization :
  • Increase DIPEA stoichiometry (1.5–2 eq) to neutralize HCl byproducts.
  • Use LC-MS to monitor reaction progress and terminate at maximal intermediate conversion .
  • Purity Challenges :
  • Byproducts : Unreacted mixed anhydride or hydrolyzed chloroacetamide.
  • Solution : Acid-base extraction (HCl/NaHCO₃) followed by column chromatography with slow gradient elution .

Q. How to resolve discrepancies in NMR or HRMS data during characterization?

  • Methodological Answer :
  • NMR Artifacts : Residual solvent peaks (e.g., CH₂Cl₂ at δ 5.32 ppm) or rotamers due to restricted rotation of the carbamate group. Use deuterated solvents and variable-temperature NMR to clarify .
  • HRMS Anomalies : Isotopic patterns (e.g., Cl⁻ splitting) must align with theoretical values. Recalibrate the instrument or use high-resolution TOF-MS for validation .

Q. What computational methods aid in predicting reaction pathways for derivatives of this compound?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for chloroacetamide coupling.
  • ICReDD Framework : Combine computational screening (e.g., Gibbs free energy barriers) with experimental feedback to prioritize synthetic routes .

Q. How does stereochemistry at the pyrrolidine ring affect biological or catalytic activity?

  • Methodological Answer :
  • Stereochemical Control : Use enantiopure starting materials (e.g., (2S)-pyrrolidine derivatives) and monitor optical rotation ([α]D²⁵) to confirm configuration .
  • Activity Studies : Compare enantiomers in assays (e.g., enzyme inhibition). For example, (S)-configured analogs showed enhanced binding in anticancer targets .

Q. What strategies enable selective functionalization of the pyrrolidine ring without degrading the chloroacetamido group?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protect the chloroacetamido group with tert-butoxycarbonyl (Boc) during ring functionalization.
  • Mild Conditions : Use Pd/C-catalyzed hydrogenation or enzymatic methods to avoid harsh reagents that may cleave the C-Cl bond .

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